molecular formula C10H21ClN2O2S B13051428 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl

3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl

Cat. No.: B13051428
M. Wt: 268.80 g/mol
InChI Key: RWRQDVTYVOIWDA-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-3,9-diazaspiro[55]undecane hydrochloride is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often result in unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the methylsulfonyl group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic core. The methylsulfonyl group is then introduced via a sulfonylation reaction using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the spirocyclic core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced spirocyclic derivatives .

Scientific Research Applications

3-(Methylsulfonyl)-3,9-diazaspiro[5

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hydrochloride stands out due to its unique combination of a spirocyclic core and a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H21ClN2O2S

Molecular Weight

268.80 g/mol

IUPAC Name

3-methylsulfonyl-3,9-diazaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C10H20N2O2S.ClH/c1-15(13,14)12-8-4-10(5-9-12)2-6-11-7-3-10;/h11H,2-9H2,1H3;1H

InChI Key

RWRQDVTYVOIWDA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2(CCNCC2)CC1.Cl

Origin of Product

United States

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